3-Isopropylpicolinaldehyde
Description
3-Isopropylpicolinaldehyde (CAS: Not specified in provided evidence; molecular formula: C₉H₁₁NO) is a heteroaromatic aldehyde featuring a pyridine ring substituted with an isopropyl group at the 3-position and an aldehyde functional group at the adjacent 2-position. This compound is primarily utilized in organic synthesis as a key intermediate for pharmaceuticals, agrochemicals, and ligand design due to its reactive aldehyde moiety and steric effects imparted by the isopropyl group . Its electron-deficient pyridine core enhances electrophilic reactivity, making it valuable in cross-coupling reactions and Schiff base formation.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-propan-2-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-7(2)8-4-3-5-10-9(8)6-11/h3-7H,1-2H3 |
InChI Key |
IDULKRZSZVQVJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |
|---|---|---|---|---|---|
| This compound | Not available | C₉H₁₁NO | 149.19 | ~220–230 (est.) | Low in water; soluble in organic solvents |
| 3-Methylpicolinaldehyde | [7315-64-6] | C₇H₇NO | 121.14 | ~200–210 | Moderate in ethanol, DMSO |
| 3-Ethylpicolinaldehyde | [134031-42-8] | C₈H₉NO | 135.16 | ~210–220 | Similar to methyl analog |
| 3-Sulfopicolinic acid | Not available | C₆H₅NO₅S | 203.17 | Decomposes | High in water |
Key Observations :
- Solubility : Unlike the sulfonated analog (3-sulfopicolinic acid), this compound exhibits low aqueous solubility, limiting its use in aqueous-phase reactions.
- Thermal Stability : The aldehyde group in all picolinaldehyde derivatives is thermally stable up to ~200°C, but decomposition occurs in sulfonated analogs due to acidic functional groups.
Research Findings and Industrial Relevance
Recent studies highlight the following:
- Catalytic Efficiency : this compound-derived ligands demonstrate 15–20% higher enantioselectivity in asymmetric hydrogenation compared to methyl/ethyl analogs, attributed to enhanced steric tuning .
- Limitations : Its low solubility in polar solvents restricts use in homogeneous catalysis, prompting derivatization (e.g., sulfonation) for aqueous compatibility.
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